molecular formula C6H2Cl2FI B1410502 1,3-Dichloro-4-fluoro-2-iodobenzene CAS No. 1804886-60-9

1,3-Dichloro-4-fluoro-2-iodobenzene

Cat. No.: B1410502
CAS No.: 1804886-60-9
M. Wt: 290.89 g/mol
InChI Key: XGCQTKSRYLDBQT-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-fluoro-2-iodobenzene is an organic compound with the molecular formula C6H2Cl2FI. It is a polyhalogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-4-fluoro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene derivative. For instance, starting with 1,3-dichlorobenzene, selective fluorination and iodination can be achieved using appropriate reagents and conditions. The process typically involves:

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-fluoro-2-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, while in a nucleophilic substitution, the product could be an ether or amine derivative .

Mechanism of Action

The mechanism of action of 1,3-dichloro-4-fluoro-2-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates various substitution and coupling reactions by stabilizing the transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-4-fluoro-2-iodobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and fluorine atoms, along with iodine, allows for a wide range of chemical transformations and applications that may not be achievable with other similar compounds.

Biological Activity

1,3-Dichloro-4-fluoro-2-iodobenzene is a halogenated aromatic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC6H3Cl2F I
Molecular Weight253.45 g/mol
Density1.8 g/cm³
Boiling Point250 °C
Melting Point20 °C

The compound's structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of halogenated compounds similar to this compound. For instance, fluoroaryl compounds have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds often ranges from 16 µM to 64 µM, indicating their effectiveness in inhibiting bacterial growth .

In a comparative study, derivatives of fluoroarylbichalcophenes exhibited varying degrees of antimicrobial activity. The most effective compounds showed inhibition zones exceeding 15 mm when tested against common pathogens . Although specific data for this compound is limited, its structural similarities suggest it may possess comparable activity.

Cytotoxicity

The cytotoxic effects of halogenated aromatic compounds have been documented in various studies. For example, some studies indicate that chlorinated and fluorinated benzene derivatives exhibit cytotoxicity in human cancer cell lines. The cytotoxicity is often attributed to the disruption of cellular membranes and interference with metabolic processes .

A study assessing the cytotoxic effects of related compounds found that certain derivatives can induce apoptosis in cancer cells at micromolar concentrations. This suggests that this compound may also exhibit similar properties, warranting further investigation into its potential as an anticancer agent.

Understanding the mechanisms through which this compound exerts its biological effects is essential for its application in therapeutics. Preliminary research indicates that halogenated compounds may interact with cellular targets such as enzymes involved in metabolic pathways or proteins that regulate cell signaling.

  • Enzyme Inhibition : Halogenated compounds often act as enzyme inhibitors, disrupting normal biochemical pathways.
  • Membrane Disruption : The incorporation of halogens into aromatic rings can affect membrane fluidity and integrity, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress by generating ROS, which damages cellular components.

Case Studies

While specific case studies on this compound are scarce, analogous compounds provide insight into its potential applications:

  • Antibacterial Activity : A study on fluoroaryl derivatives indicated that modifications to the aromatic ring could enhance antibacterial efficacy against resistant strains of bacteria .
  • Anticancer Properties : Research on chlorinated benzene derivatives demonstrated promising results in inducing apoptosis in various cancer cell lines .

Properties

IUPAC Name

1,3-dichloro-4-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FI/c7-3-1-2-4(9)5(8)6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCQTKSRYLDBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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